molecular formula C12H18O2 B8762540 (4-tert-Butyl-3-methoxy-phenyl)-methanol

(4-tert-Butyl-3-methoxy-phenyl)-methanol

Cat. No. B8762540
M. Wt: 194.27 g/mol
InChI Key: QINKAJCTBATLOR-UHFFFAOYSA-N
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Description

(4-tert-Butyl-3-methoxy-phenyl)-methanol is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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properties

Product Name

(4-tert-Butyl-3-methoxy-phenyl)-methanol

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(4-tert-butyl-3-methoxyphenyl)methanol

InChI

InChI=1S/C12H18O2/c1-12(2,3)10-6-5-9(8-13)7-11(10)14-4/h5-7,13H,8H2,1-4H3

InChI Key

QINKAJCTBATLOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)CO)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Preparation of 26—To a solution of 4-tert-butyl-3-methoxy-benzoic acid (3 g, 14.4 mmol, CASRN 79822-46-1) and THF (60 mL) cooled to 0° C. was added a solution of LiAlH4 in THF (29 mL, 28.8 mmol, 1M THF solution). The reaction was stirred overnight at RT then quenched by dropwise addition of aqueous THF (1.1 mL of water in 10 mL of THF) followed by 1.1 mL of 15% NaOH and then 3.3 mL of water. The reaction was stirred for 1 h then solid Na2SO4 was added and the resulting suspension stirred overnight, filtered through a pad of CELITE, and evaporated to afford 2.8 g of 4-tert-butyl-3-methoxy-benzyl alcohol.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
29 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

step a—To a solution of 4-tert-butyl-3-methoxybenzoic acid (3.00 g, 14.40 mmol, CASRN 79822-46-1) in THF (60 mL) cooled to 5° C. was added dropwise a solution of BH3-Me2S (2.0M in THF, 16.60 mL, 33.10 mmol). The reaction was allowed to stir for 24 h at RT then cooled to −50° C. and quenched by dropwise addition of MeOH (20 mL). The reaction mixture was warmed to RT and concentrated in vacuo. The residue was taken up in MeOH (3×20 mL) and concentrated in vacuo. The final residue partitioned between EtOAc and sat'd. aq. NaHCO3. The organic layer was washed with water, brine, dried (MgSO4), filtered and concentrated to afford 2.64 g (95%) of (4-tert-Butyl-3-methoxy-phenyl)-methanol (345) as a colorless oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
BH3-Me2S
Quantity
16.6 mL
Type
reactant
Reaction Step Two

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